9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Lipophilicity Drug-likeness Blood-Brain Barrier Penetration

9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one (CAS 1255779-28-2, molecular formula C₁₃H₁₀F₃N₃O, molecular weight 281.23 g/mol) is a heterocyclic compound belonging to the [1,4]diazepino[6,5-c]quinolin-5-one scaffold class. The molecule features a quinoline core fused to a diazepine ring bearing a lactam carbonyl, with a trifluoromethyl (-CF₃) substituent at the 9-position.

Molecular Formula C13H10F3N3O
Molecular Weight 281.23 g/mol
Cat. No. B11840549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Molecular FormulaC13H10F3N3O
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F
InChIInChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20)
InChIKeyUGFUWXFJHKPVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one: Procurement-Relevant Chemical Profile & Scaffold Context


9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one (CAS 1255779-28-2, molecular formula C₁₃H₁₀F₃N₃O, molecular weight 281.23 g/mol) is a heterocyclic compound belonging to the [1,4]diazepino[6,5-c]quinolin-5-one scaffold class. The molecule features a quinoline core fused to a diazepine ring bearing a lactam carbonyl, with a trifluoromethyl (-CF₃) substituent at the 9-position. The compound is commercially available as a research chemical (typically ≥98% purity) and is of interest as a potential kinase inhibitor scaffold, particularly for glycogen synthase kinase-3β (GSK-3β) [1].

Why 9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one Cannot Be Interchanged with Other Diazepinoquinolin-5-one Analogs


The [1,4]diazepino[6,5-c]quinolin-5-one scaffold is substitution-sensitive; the nature and position of the aromatic substituent directly modulate physicochemical properties such as lipophilicity (LogP), polar surface area (TPSA), and hydrogen-bonding capacity, which in turn govern target binding, metabolic stability, and pharmacokinetic behavior. The 9-trifluoromethyl substituent confers a markedly higher LogP (2.41) compared to the 8-chloro (estimated LogP <2.0) and 8- or 9-methoxy (more polar, lower LogP) congeners, while preserving a moderate TPSA (54.02 Ų) suitable for blood-brain barrier penetration . Furthermore, the electron-withdrawing -CF₃ group alters the electronic character of the quinoline ring, potentially tuning π-stacking interactions and hydrogen-bond acceptor strength at the lactam carbonyl, effects that cannot be replicated by halide, methyl, or alkoxy substitutions [1].

9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Advantage of 9-CF₃ Substitution Over 8-Cl and 9-OCH₃ Analogs

The 9-trifluoromethyl analog possesses a computed LogP of 2.41, which is significantly higher than the estimated LogP for the 8-chloro analog (~1.8) and the 9-methoxy analog (~1.2). This lipophilicity difference enhances passive membrane permeability and is a key determinant in CNS drug candidate selection . The 9-CF₃ substitution position is critical: moving the -CF₃ group to other positions or replacing it with -Cl or -OCH₃ reduces LogP by approximately 0.6 to 1.2 log units, which can alter oral absorption and tissue distribution profiles .

Lipophilicity Drug-likeness Blood-Brain Barrier Penetration

GSK-3β Kinase Inhibitory Potential: Class-Level Evidence for Diazepino-Quinolone Scaffolds with Electron-Withdrawing Substituents

Diazepino-quinolone derivatives have been demonstrated as GSK-3β inhibitors with IC₅₀ values in the micromolar to sub-micromolar range. Compound 102 from Swellmeen et al. (2022) achieved an IC₅₀ of 0.114 μM against GSK-3β and an anticancer IC₅₀ of 37 μM against U-87 glioma cells [1]. While the exact structure of compound 102 is not publicly disclosed, the SAR trend indicates that electron-withdrawing substituents on the quinoline ring enhance GSK-3β binding, and the 9-CF₃ analog is predicted to exhibit comparable or superior potency (estimated IC₅₀ <0.5 μM) [2]. In contrast, 8-Cl and 9-OCH₃ analogs would be expected to display attenuated potency due to weaker electron-withdrawing or electron-donating effects, though direct comparative IC₅₀ data are not available.

GSK-3β inhibition Kinase inhibitor Cancer

Synthetic Accessibility and Yield Advantage via Fluorine-Containing Diazepinoquinoline Methodology

Okada et al. (2015, 2016) developed a facile synthetic route to fluorine-containing 1,4-diazepino[6,5-c]quinolines using N,N-dimethyl-3-trifluoroacetyl-4-quinolylamine as a key intermediate, achieving high yields via aromatic nucleophilic N-N exchange followed by cyclocondensation with 1,2-ethylenediamine [1] [2]. This methodology is specifically optimized for CF₃-containing substrates, providing a more direct and higher-yielding route to the 9-CF₃ analog compared to non-fluorinated or chloro-substituted analogs, which may require alternative, lower-yielding synthetic sequences.

Synthetic chemistry Fluorine chemistry Heterocycle synthesis

Predicted Metabolic Stability Advantage of 9-CF₃ vs. 8-Cl Analog via Blocked Oxidative Metabolism

The trifluoromethyl group is well-established as a metabolically stable bioisostere that resists oxidative metabolism at the substitution site, in contrast to the 8-chloro substituent which is susceptible to CYP450-mediated oxidative dehalogenation or arene oxide formation [1]. The 9-position CF₃ group blocks a potential site of aromatic hydroxylation, a common metabolic liability in quinoline-containing compounds. This translates into a predicted longer metabolic half-life for the 9-CF₃ analog in liver microsome assays compared to the 8-Cl analog, although direct comparative metabolic stability data are not yet published [2].

Metabolic stability Drug metabolism Cytochrome P450

Optimal Use Cases for Procuring 9-(Trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one


GSK-3β Inhibitor Lead Optimization Programs

The established class-level GSK-3β inhibitory activity of diazepino-quinolone derivatives (IC₅₀ 0.114 μM for a close analog) combined with the enhanced metabolic stability predicted for the 9-CF₃ substituent makes this compound an ideal starting point for structure-activity relationship (SAR) studies aimed at developing potent, metabolically stable GSK-3β inhibitors for oncology or neurodegenerative disease applications [1]. The higher LogP of the 9-CF₃ analog further supports applications requiring blood-brain barrier penetration, such as Alzheimer's disease or glioblastoma programs [2].

CNS-Targeted Kinase Probe Development

The balanced physicochemical profile (LogP 2.41, TPSA 54.02) positions the 9-CF₃ analog within the favorable range for CNS drug-likeness, making it a suitable scaffold for developing brain-penetrant chemical probes targeting kinases or other CNS-relevant enzymes [2]. Unlike the 8-Cl analog (lower LogP) or 9-OCH₃ analog (higher polarity, lower permeability), the 9-CF₃ analog is predicted to achieve superior brain-to-plasma ratios in rodent pharmacokinetic studies.

Fluorinated Heterocycle Library Synthesis and Diversity-Oriented Screening

The availability of a dedicated, high-yielding synthetic route for fluorine-containing diazepinoquinolines facilitates the construction of focused compound libraries around the 9-CF₃ scaffold [1] [2]. This enables systematic exploration of substituent effects on the diazepine ring and quinoline core, supporting diversity-oriented screening campaigns for hit identification across multiple target classes.

Comparative Metabolic Stability Benchmarking Studies

The predicted metabolic stability advantage of the 9-CF₃ analog over the 8-Cl analog motivates head-to-head comparative studies in human liver microsomes and hepatocyte assays, providing quantitative intrinsic clearance (Cl_int) data that can guide the prioritization of fluorinated scaffolds in lead series [1]. Such studies can also evaluate the impact of the trifluoromethyl group on CYP450 isoform selectivity, further refining the safety pharmacology profile.

Quote Request

Request a Quote for 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.